molecular formula C12H24O4P- B12573470 Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate CAS No. 502495-00-3

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate

Cat. No.: B12573470
CAS No.: 502495-00-3
M. Wt: 263.29 g/mol
InChI Key: TUFUDSJVKKJWQV-UHFFFAOYSA-M
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Description

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is a chemical compound with the molecular formula C12H24O4P It is known for its unique structure, which includes a phosphonate group and an alkyl chain with an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate typically involves the reaction of a phosphonate ester with an appropriate alkyl halide. One common method is the reaction of dimethyl phosphite with 5-bromo-1-pentanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chain or the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate derivatives.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various cellular pathways and biological functions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Methyl ethylphosphonate

Uniqueness

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is unique due to its specific alkyl chain and ether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry.

Biological Activity

Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phosphonate ester. Its structure can be represented as follows:

CxHyOzP\text{C}_x\text{H}_y\text{O}_z\text{P}

The specific arrangement of atoms in the phosphonate moiety contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Phosphonates are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as phospholipase C, which plays a critical role in cell signaling pathways .
  • Receptor Activation : Phosphonates can act as agonists or antagonists at various receptors, influencing cellular responses such as proliferation and apoptosis .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against bacteria and fungi, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the alkyl chain length and branching can significantly affect potency and selectivity against target organisms .

Modification TypeEffect on Activity
Chain LengthLonger chains may enhance lipophilicity and membrane penetration.
BranchingIncreased branching can lead to higher receptor affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of phosphonates similar to this compound:

  • T Cell Proliferation : A study demonstrated that phosphinophosphonates stimulate T cell proliferation with an EC50 value of 26 µM, highlighting their potential as immunomodulators .
  • Antimicrobial Activity : In vitro tests showed that certain phosphonate compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Trypanocidal Activity : Related compounds have been screened for activity against Trypanosoma cruzi, with some derivatives showing IC50 values as low as 2 nM, suggesting potential in treating Chagas disease .

Properties

CAS No.

502495-00-3

Molecular Formula

C12H24O4P-

Molecular Weight

263.29 g/mol

IUPAC Name

5-hex-3-enoxypentyl(methoxy)phosphinate

InChI

InChI=1S/C12H25O4P/c1-3-4-5-7-10-16-11-8-6-9-12-17(13,14)15-2/h4-5H,3,6-12H2,1-2H3,(H,13,14)/p-1

InChI Key

TUFUDSJVKKJWQV-UHFFFAOYSA-M

Canonical SMILES

CCC=CCCOCCCCCP(=O)([O-])OC

Origin of Product

United States

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